molecular formula C10H12N2O2 B182356 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 103361-44-0

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B182356
M. Wt: 192.21 g/mol
InChI Key: JJWMVWONUDEPCC-UHFFFAOYSA-N
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Description

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as 6-AEB) is a chemical compound that has been studied for its potential applications in the fields of biochemistry, pharmacology, and medical research. It is a derivative of benzoxazinone, a class of compounds that are known to possess a variety of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. 6-AEB has been studied as a potential drug target due to its ability to interact with certain enzymes and proteins, and its potential to modulate the activity of certain hormones and other molecules.

Scientific Research Applications

Synthetic Chemistry and Material Science

1,2-Oxazines and Benzoxazines Synthesis

The dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, obtained from cyclization of 3-acyl-1-nitrosopent-1-en-4-ones, leads to the synthesis of 1,2-oxazines and benzoxazines. These compounds have shown importance as electrophiles in various chemical reactions, serving as chiral synthons and intermediates in the synthesis of diverse chemical entities (Sainsbury, 1991).

Microwave-assisted Synthesis

The microwave-assisted synthesis technique has been employed to enhance the diversity and speed of research in benzoxazole derivatives, showcasing its effectiveness in the efficient and quick synthesis of these compounds (Özil & Menteşe, 2020).

Pharmacology and Medicinal Chemistry

Antimicrobial and Anticancer Scaffold

Benzoxazinoids, including benzoxazinones and benzoxazolinones, have been identified as plant defense metabolites with potential as antimicrobial scaffolds. The structure of 1,4-benzoxazin-3-one has been recognized for designing new antimicrobial compounds, demonstrating potent activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).

Antioxidant Activity

The ABTS/PP decolorization assay has elucidated the antioxidant capacity of compounds, including those related to the benzoxazine class. This review highlighted the specific reactions, such as coupling, that may contribute to antioxidant capacity, emphasizing the relevance and specificity of oxidation products in these assessments (Ilyasov et al., 2020).

properties

IUPAC Name

6-amino-4-ethyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-12-8-5-7(11)3-4-9(8)14-6-10(12)13/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWMVWONUDEPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546177
Record name 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

CAS RN

103361-44-0
Record name 6-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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